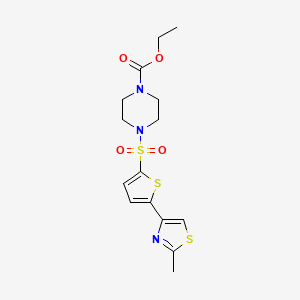
Ethyl 4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H19N3O4S3 and its molecular weight is 401.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biochemical properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound's structure incorporates a piperazine ring, a thiazole moiety, and a thiophene-sulfonyl group, which contribute to its diverse biological activities. The molecular formula is C13H16N2O4S, with a molecular weight of approximately 300.35 g/mol. Understanding its chemical properties is crucial for elucidating its biological functions.
This compound exhibits various mechanisms of action, primarily through the modulation of enzyme activity and receptor interactions:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endogenous cannabinoids, potentially providing analgesic effects .
- Antimicrobial Activity : Compounds with similar structural features have demonstrated antimicrobial properties against a range of pathogens. The thiazole and thiophene rings are known to enhance biological activity through electron-donating effects and increased lipophilicity .
- Anti-inflammatory Effects : Research indicates that derivatives containing piperazine and thiazole structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Biological Activity Data
Research has provided insights into the biological efficacy of this compound through various studies:
Case Studies
- Analgesic Properties : A study involving animal models demonstrated that compounds similar to this compound significantly reduced pain responses in models of neuropathic pain by modulating endocannabinoid levels .
- Antimicrobial Efficacy : In vitro studies showed that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
- Cytotoxic Effects : Research on cancer cell lines indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Propiedades
IUPAC Name |
ethyl 4-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S3/c1-3-22-15(19)17-6-8-18(9-7-17)25(20,21)14-5-4-13(24-14)12-10-23-11(2)16-12/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPWHKHKEOBFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














